Cas no 3031-95-6 (N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate)

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate 化学的及び物理的性質
名前と識別子
-
- L-Aspartic acid,N-[[5-amino-1-(5-O-phosphono-b-D-ribofuranosyl)-1H-imidazol-4-yl]carbonyl]-
- (2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid
- N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate
- 5-Amino-N-(1,2-dicarboxyethyl)-1-ribofuranosylimidazole-4-carboxamide 5'-Phosphate
- L-aspartic acid, N-[[5-amino-1-(5-O-phosphono-beta-D-ribofuranosyl)-1H-imidazol-4-yl]carbonyl]-
- N-[(5-Amino-1-ribofuranosylimidazol-4-yl)carbonyl]aspartic Acid 5'-Phosphate
- N-[[5-Amino-1-(5-O-phosphono-b-D-ribofuranosyl)-1H-imidazol-4-yl]carbonyl]-L-aspartic Acid
- N-[5-Amino-1-(5'-phosphoribofuranosyl)-4-imidazolecarbonyl]aspartic Acid
- SAICAR
- L-ASPARTIC ACID, N-((5-AMINO-1-(5-O-PHOSPHONO-.BETA.-D-RIBOFURANOSYL)-1H-IMIDAZOL-4-YL)CARBONYL)-
- HY-126585
- L-N-[(5-amino-1-b-D-ribofuranosylimidazol-4-yl)carbonyl]-5'-(dihydrogen phosphate)
- succinyl-5-aminoimidazole-4-carboxamide-1-ribose-5-phosphate
- (S)-2-(5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxamido)succinate
- CHEBI:18319
- (2S)-2-[5-amino-1-(5-O-phosphono-beta-D-ribosyl)imidazole-4-carboxamido]succinic acid
- (S)-2-[5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxamido]succinate
- SCHEMBL73325
- SAICA riboside
- N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5'-Phosphate
- 1-(5'-Phosphoribosyl)-4-(N-succinocarboxamide)-5-aminoimidazole
- 5-Amino-4-imidazole-N-succinocarboxamide ribonucleotide
- Succino-AICAR; Succinyl-5-aminoimidazole-4-carboxamide-1-ribose-5'-phosphate
- BCP28964
- N-((5-Amino-1-(5-O-phosphono-beta-D-ribofuranosyl)-1H-imidazol-4-yl)carbonyl)-L-aspartic acid
- SCHEMBL19469429
- N-[[5-Amino-1-(5-O-phosphono-b-D-ribofuranosyl)-1H-imidazoL-4-yl]carbonyl]-L-asparticacid
- SAICAR [MI]
- bonylamino]butanedioic acid
- CS-0105784
- (2~{S})-2-[[5-azanyl-1-[(2~{R},3~{R},4~{S},5~{R})-3,4-bis(oxidanyl)-5-(phosphonooxymethyl)oxolan-2-yl]imidazol-4-yl]car
- DTXSID90184404
- (2S)-2-({5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(phosphonooxy)methyl]oxolan-2-yl]-1H-imidazol-4-yl}formamido)butanedioic acid
- (S)-2-(5-amino-1-(5-phospho-delta-ribosyl)imidazole-4-carboxamido)succinate
- NS00123667
- 5'-phosphoribosyl-4-(N-succinocarboxamide)-5-aminoimidazole
- N-{[5-amino-1-(5-O-phosphono-beta-D-ribofuranosyl)-1H-imidazol-4-yl]carbonyl}-L-aspartic acid
- N-(5-Amino-1-ribofuranosylimidazol-4-ylcarbonyl)aspartic acid 5'-phosphate
- 5'-Phosphoribosyl-4-(N-succinylcarboxamide)-5-aminoimidazole
- N-(5-Amino-1-beta-D-ribofuranosylimidazole-4-carbonyl)-L-aspartic acid 5'-phosphate
- (S)-2-(5-amino-1-(5-phospho-delta-ribosyl)imidazole-4-carboxamido)succinic acid
- Aspartic acid-N-[95-amino-1-B-D-ribofuranosylimidazol-4-yl)carbonyl]-5'-(dihydrogen phophate)-L-
- 5'-Phosphoribosyl-4-(N-succinocarbozamide)-5-aminoimidazole
- SAICAriboside
- J-017909
- (S)-2-(5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxamido)succinic acid
- 1-(5'-Phosphoribosyl)-5-amino-4-(N-succinocarboxamide)-imidazole
- 5-Amino-4-imidazole-N-succinocarbozamide ribonucleotide
- UNII-K1PVR64RIF
- AKOS030242259
- L-N-[(5-amino-1-beta-delta-ribofuranosylimidazol-4-yl)carbonyl]-5'-(dihydrogen phosphate)
- 1-(5'-Phosphoribosyl)-5-amino-4-(N-succinocarboxamide)-imidazole' 1-(5'-Phosphoribosyl)-4-(N-succinocarboxamide)-5-aminoimidazole
- OK8
- (S)-2-[5-Amino-1-(5-phospho-delta-ribosyl)imidazole-4-carboxamido]succinate
- Q3502778
- (2S)-2-[5-amino-1-(5-phospho-beta-D-ribosyl)imidazole-4-carboxamido]succinic acid
- N-[5-Amino-1-(5'-phosphoribofuranosyl)-4-imidazolecarbonyl]aspartate
- K1PVR64RIF
- Succino-AICAR
- Phosphoribosylaminoimidazolesuccinocarboxamide
- succinylaminoimidazolecarboxamide ribose-5'-phosphate
- (2~{S})-2-[[5-azanyl-1-[(2~{R},3~{R},4~{S},5~{R})-3,4-bis(oxidanyl)-5-(phosphonooxymethyl)oxolan-2-yl]imidazol-4-yl]car bonylamino]butanedioic acid
- 3031-95-6
- C04823
- DTXCID60106895
- L-N-((5-Amino-1-beta-delta-ribofuranosylimidazol-4-yl)carbonyl)-5'-(dihydrogen phosphate)
- L-N-((5-Amino-1-b-D-ribofuranosylimidazol-4-yl)carbonyl)-5'-(dihydrogen phosphate)
- (S)-2-[5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxamido]succinic acid
- (2S)-2-[5-Amino-1-(5-phospho-I2-D-ribosyl)imidazole-4-carboxamido]succinic acid
- N-(5-Amino-1-(5'-phosphoribofuranosyl)-4-imidazolecarbonyl)aspartic acid
- Succinylaminoimidazole carboxamide ribotide
- (2S)-2-((5-amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonooxy)methyl)oxolan-2-yl)-1H-imidazol-4-yl)formamido)butanedioic acid
- Succinyl-5-aminoimidazole-4-carboxamide-1-ribose-5-phosphoric acid
- SAICA ribotide
- (2S)-2-(5-Amino-1-(5-phospho-I2-D-ribosyl)imidazole-4-carboxamido)succinate
- N-(5-Amino-1-(5'-phosphoribofuranosyl)-4-imidazolecarbonyl)aspartate
- (2S)-2-((5-amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl)imidazole-4-carbonyl)amino)butanedioic acid
- (2S)-2-(5-Amino-1-(5-phospho-b-D-ribosyl)imidazole-4-carboxamido)succinate
- succinyl-AICAR
- (2S)-2-[5-Amino-1-(5-phospho-b-D-ribosyl)imidazole-4-carboxamido]succinic acid
- (2S)-2-[5-Amino-1-(5-phospho-b-D-ribosyl)imidazole-4-carboxamido]succinate
- G14425
- Succinylaminoimidazolecarboxamide ribose-5'-phosphoric acid
- (2S)-2-(5-amino-1-(5-O-phosphono-beta-D-ribosyl)imidazole-4-carboxamido)succinic acid
- (2S)-2-(5-Amino-1-(5-phospho-I2-D-ribosyl)imidazole-4-carboxamido)succinic acid
- (2S)-2-[5-Amino-1-(5-phospho-I2-D-ribosyl)imidazole-4-carboxamido]succinate
- (2S)-2-(5-Amino-1-(5-phospho-b-D-ribosyl)imidazole-4-carboxamido)succinic acid
- L-ASPARTIC ACID, N-((5-AMINO-1-(5-O-PHOSPHONO-BETA-D-RIBOFURANOSYL)-1H-IMIDAZOL-4-YL)CARBONYL)-
-
- インチ: InChI=1S/C13H19N4O12P/c14-10-7(11(22)16-4(13(23)24)1-6(18)19)15-3-17(10)12-9(21)8(20)5(29-12)2-28-30(25,26)27/h3-5,8-9,12,20-21H,1-2,14H2,(H,16,22)(H,18,19)(H,23,24)(H2,25,26,27)/t4-,5+,8+,9+,12+/m0/s1
- InChIKey: NAQGHJTUZRHGAC-ZZZDFHIKSA-N
- ほほえんだ: OC(C[C@H](NC(C1N=CN([C@@H]2O[C@H](COP(=O)(O)O)[C@@H](O)[C@H]2O)C=1N)=O)C(=O)O)=O
計算された属性
- せいみつぶんしりょう: 454.07370905g/mol
- どういたいしつりょう: 454.07370905g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 8
- 水素結合受容体数: 14
- 重原子数: 30
- 回転可能化学結合数: 9
- 複雑さ: 718
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 264Ų
- 疎水性パラメータ計算基準値(XlogP): -4.3
N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0105784-1mg |
SAICAR |
3031-95-6 | 99.66% | 1mg |
$340.0 | 2022-04-27 | |
TRC | S688795-.5mg |
N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate |
3031-95-6 | 5mg |
$293.00 | 2023-05-17 | ||
eNovation Chemicals LLC | Y1262894-1mg |
L-Aspartic acid, N-[[5-amino-1-(5-O-phosphono-ß-D-ribofuranosyl)-1H-imidazol-4-yl]carbonyl]- |
3031-95-6 | 99% | 1mg |
$635 | 2024-06-07 | |
1PlusChem | 1P003035-5mg |
L-Aspartic acid, N-[[5-amino-1-(5-O-phosphono-β-D-ribofuranosyl)-1H-imidazol-4-yl]carbonyl]- |
3031-95-6 | 99% | 5mg |
$1410.00 | 2024-05-06 | |
1PlusChem | 1P003035-25mg |
L-Aspartic acid, N-[[5-amino-1-(5-O-phosphono-β-D-ribofuranosyl)-1H-imidazol-4-yl]carbonyl]- |
3031-95-6 | 99% | 25mg |
$4431.00 | 2024-05-06 | |
eNovation Chemicals LLC | Y1262894-1mg |
L-Aspartic acid, N-[[5-amino-1-(5-O-phosphono-ß-D-ribofuranosyl)-1H-imidazol-4-yl]carbonyl]- |
3031-95-6 | 99% | 1mg |
$790 | 2025-02-18 | |
eNovation Chemicals LLC | Y1262894-25mg |
L-Aspartic acid, N-[[5-amino-1-(5-O-phosphono-ß-D-ribofuranosyl)-1H-imidazol-4-yl]carbonyl]- |
3031-95-6 | 99% | 25mg |
$6270 | 2024-06-07 | |
TRC | S688795-0.5mg |
N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate |
3031-95-6 | 0.5mg |
$ 255.00 | 2023-02-02 | ||
TRC | S688795-5mg |
N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate |
3031-95-6 | 5mg |
$ 2274.00 | 2023-09-06 | ||
ChemScence | CS-0105784-500ug |
SAICAR |
3031-95-6 | 99.66% | 500ug |
$200.0 | 2022-04-27 |
N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate 関連文献
-
Luiza Galina,Pedro Ferrari Dalberto,Leonardo Kras Borges Martinelli,Candida Deves Roth,Antonio Frederico Michel Pinto,Anne Drumond Villela,Cristiano Valim Bizarro,Pablo Machado,Luis Fernando Saraiva Macedo Timmers,Osmar Norberto de Souza,Edgar Marcelino de Carvalho Filho,Luiz Augusto Basso,Diogenes Santiago Santos RSC Adv. 2017 7 54347
-
I. E. Burrows,G. Shaw,D. V. Wilson J. Chem. Soc. C 1968 40
-
Lakshminarayan M. Iyer,Saraswathi Abhiman,A. Maxwell Burroughs,L. Aravind Mol. BioSyst. 2009 5 1636
-
4. 508. Purines, pyrimidines, and imidazoles. Part XX. Some syntheses of 5-amino-1-β-D-ribofuranosylimidazole-4-carboxyamide-5′-phosphateG. Shaw,D. V. Wilson,C. P. Green J. Chem. Soc. 1964 2650
-
5. Purines, pyrimidines, and imidazoles. Part 50. Inhibition of adenylosuccinate AMP-lyase no. 4.3.2.2. by derivatives of N-(5-amino-1-β-D-ribofuranosylimidazole-4-carbonyl)-L-aspartic acid 5′-phosphate (SAICAR) and virazole 5′-phosphateGordon Shaw,Peter S. Thomas,Carole A. H. Patey,Susan E. Thomas J. Chem. Soc. Perkin Trans. 1 1979 1415
-
6. The purinosome, a multi-protein complex involved in the de novo biosynthesis of purines in humansHong Zhao,Jarrod B. French,Ye Fang,Stephen J. Benkovic Chem. Commun. 2013 49 4444
-
7. Synthesis of analogues of 5-aminoimidazole ribonucleotides and their effects as inhibitors and substrates of the enzymes, phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazolesuccinocarboxamide synthetase involved in the biosynthesis of purine nucleotides de novoGrahame Mackenzie,Gordon Shaw,Susan Elizabeth Thomas J. Chem. Soc. Chem. Commun. 1976 453
-
8. 198. Purines, pyrimidines, and imidazoles. Part XIX. A synthesis of N-(5-amino-1-β-D- ribofuranosylimidazole-4-carbonyl)-L-aspartic acid 5′-phosphateG. Shaw,D. V. Wilson J. Chem. Soc. 1963 1077
-
9. Purines, pyrimidines, and imidazoles. Part XXVI. Active esters of some 5-aminoimidazole-4-carboxylic acids and their use in the preparation of 5-aminoimidazole-4-carboxyamides and their nucleoside and nucleotide derivativesI. E. Burrows,G. Shaw J. Chem. Soc. C 1967 1088
-
10. The synthesis of 4-alkylsulphonyl-5-amino- and 5-amino-4-phosphono-imidazole nucleosides as potential inhibitors of purine biosynthesisJ. Grant Buchanan,Avril E. McCaig,Richard H. Wightman J. Chem. Soc. Perkin Trans. 1 1990 955
N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphateに関する追加情報
N-Succinyl-5-Aminoimidazole-4-Carboxamide Ribose 5'-Phosphate (CAS No. 3031-95-6): A Comprehensive Overview
N-Succinyl-5-aminoimidazole-4-carboxamide ribose 5'-phosphate, commonly referenced by its CAS number 3031-95-6, is a bioactive compound with significant implications in various fields of molecular biology and pharmacology. This compound, often abbreviated as SAICAR-P, is a key intermediate in the biosynthesis of purine nucleotides, playing a pivotal role in cellular metabolism and signaling pathways. Recent advancements in biochemical research have shed light on its multifaceted functions and potential therapeutic applications.
The structure of SAICAR-P is characterized by a unique combination of functional groups: the succinyl group attached to the nitrogen atom, the aminoimidazole ring with a carboxamide substituent, and the ribose moiety phosphorylated at the 5' position. These structural features contribute to its stability and bioavailability, making it an essential molecule in cellular processes. The succinyl group, derived from succinic acid, enhances the compound's solubility and facilitates its transport across cellular membranes. The aminoimidazole ring is a hallmark of purine metabolism, while the ribose phosphate group ensures compatibility with nucleotide biosynthesis pathways.
Recent studies have highlighted the role of SAICAR-P in regulating energy metabolism and oxidative stress responses. In particular, its involvement in the pentose phosphate pathway has been extensively investigated. Researchers have demonstrated that SAICAR-P serves as a critical precursor for the synthesis of nucleotides, particularly during periods of rapid cell proliferation, such as in cancer cells. This has led to exploratory research into its potential as a target for anticancer therapies.
Moreover, SAICAR-P has been implicated in immune regulation and inflammation. Emerging evidence suggests that this compound modulates the activity of immune cells by influencing their metabolic pathways. For instance, studies have shown that SAICAR-P levels are significantly elevated in response to inflammatory stimuli, indicating its role in immune cell activation and cytokine production.
In terms of therapeutic applications, SAICAR-P has shown promise as a potential agent in treating metabolic disorders. Its ability to regulate energy metabolism and modulate oxidative stress pathways makes it a candidate for interventions targeting conditions such as diabetes and neurodegenerative diseases. Preclinical studies have demonstrated that administration of SAICAR-P improves glucose tolerance and reduces oxidative damage in animal models.
From a structural standpoint, the phosphorylation at the ribose moiety is crucial for maintaining the compound's functionality within cellular compartments. The phosphate group ensures that SAICAR-P can participate in high-energy metabolic processes while maintaining its stability under physiological conditions. This structural feature also facilitates its recognition by specific enzymes involved in nucleotide biosynthesis.
Recent technological advancements have enabled researchers to synthesize SAICAR-P with higher precision and yield. Novel synthetic methods incorporating green chemistry principles have been developed, reducing environmental impact while maintaining product quality. These innovations are expected to enhance the scalability of SAICAR-P production for both research and therapeutic purposes.
In conclusion, N-Succinyl-5-aminoimidazole-4-carboxamide ribose 5'-phosphate (CAS No. 3031-95-6) is a bioactive compound with diverse roles in cellular metabolism and signaling pathways. Its structural features confer unique functional properties that make it an attractive target for both basic research and drug development efforts.
3031-95-6 (N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate) 関連製品
- 2090590-80-8(2-Amino-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one)
- 2171586-91-5(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclopentane-1-carboxylic acid)
- 868256-12-6(3-[(4-CHLOROPHENYL)SULFONYL]-1-(2-NAPHTHYL)-1-PROPANONE)
- 2138538-00-6(2-(5-amino-4-fluoro-3-propyl-1H-pyrazol-1-yl)ethan-1-ol)
- 2097924-08-6(N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide)
- 2171975-25-8(5-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidomethyl}furan-2-carboxylic acid)
- 442557-74-6(3-amino-N,N-diethyl-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide)
- 59702-10-2(1-(propan-2-yl)piperazin-2-one)
- 1806903-98-9(2-Chloro-5-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-carboxylic acid)
- 948846-61-5((3AR,6aR)-5-Methylhexahydropyrrolo3,4-bpyrrole)



